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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin V

Introduction
Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] As a

member of the leucomycin complex, it serves as a foundational structure for other related

antibiotics, such as josamycin. This guide provides a detailed examination of the chemical

structure and stereochemistry of Leucomycin V, intended for researchers, scientists, and

professionals in drug development.

Chemical Structure
Leucomycin V is a complex natural product characterized by a 16-membered macrolide ring,

which is a large lactone.[2][3][4] Attached to this aglycone core are two deoxy sugars, L-

mycarose and D-mycaminose, linked via glycosidic bonds.

The aglycone is a polyketide, featuring multiple hydroxyl groups, methyl substitutions, a

conjugated diene system, and an aldehyde group. The D-mycaminose sugar is further

characterized by a dimethylamino group, which is crucial for its biological activity. The second

sugar, L-mycarose, is attached to the D-mycaminose.

The systematic IUPAC name for Leucomycin V is 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-

[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1609385?utm_src=pdf-interest
https://www.benchchem.com/product/b1609385?utm_src=pdf-body
https://www.benchchem.com/product/b1609385?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Leucomycin-V
https://www.benchchem.com/product/b1609385?utm_src=pdf-body
https://www.benchchem.com/product/b1609385?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12924
https://cymitquimica.com/products/TR-L330310/16846-24-5/leucomycin-a3/
http://publications.iupac.org/pac/pdf/1971/pdf/2804x0413.pdf
https://www.benchchem.com/product/b1609385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-

oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde.[1]

Structural Relationship to Josamycin
Leucomycin V is the direct precursor to the more commonly known antibiotic, josamycin (also

known as Leucomycin A3). Josamycin is formed by the acylation of the hydroxyl groups on the

mycarose and aglycone moieties of Leucomycin V. Specifically, josamycin is Leucomycin V
3-acetate 4B-(3-methylbutanoate).[5][6][7]

Physicochemical Properties
A summary of the key physicochemical properties of Leucomycin V is presented in the table

below.

Property Value Reference(s)

Molecular Formula C35H59NO13 [1][8]

Molecular Weight 701.8 g/mol [1]

CAS Number 22875-15-6 [1]

Boiling Point (Predicted) 851.7 ± 65.0 °C [9]

Density (Predicted) 1.25 ± 0.1 g/cm³ [9]

pKa (Predicted) 13.06 ± 0.70 [9]

Stereochemistry
The biological activity of macrolide antibiotics is highly dependent on their three-dimensional

structure. Leucomycin V possesses a large number of stereocenters, leading to a complex

and specific stereochemistry.

Absolute Configuration
The absolute configuration of the chiral centers in Leucomycin V has been determined and is

specified in its IUPAC name. The molecule has 16 defined stereocenters.[8][10] The
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stereochemical descriptors for the main carbon backbone and the sugar moieties are as

follows:

Aglycone Ring: 4R, 5S, 6S, 7R, 9R, 10R, 16R

Conjugated Diene: 11E, 13E

D-Mycaminose: 2S, 3R, 4R, 5S, 6R

L-Mycarose: 2S, 4R, 5S, 6S

This precise spatial arrangement of atoms is critical for the molecule's ability to bind to the

bacterial ribosome and inhibit protein synthesis.
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Caption: A diagram illustrating the key structural components of Leucomycin V.
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Experimental Protocols for Structural Elucidation
The determination of the complex chemical structure and stereochemistry of macrolides like

Leucomycin V relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the constitution and relative

stereochemistry of complex organic molecules.

Methodology:

Sample Preparation: A purified sample of Leucomycin V is dissolved in a suitable

deuterated solvent (e.g., CDCl3, DMSO-d6).

1D NMR (¹H and ¹³C): Proton and carbon NMR spectra are acquired to identify the types

and number of hydrogen and carbon atoms present. Chemical shifts and coupling

constants provide information about the local chemical environment and connectivity.

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish

proton-proton couplings and thus identify adjacent protons. Heteronuclear Single Quantum

Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear

Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between

protons and carbons, which is crucial for piecing together the carbon skeleton and the

positions of substituents.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame

Overhauser Effect Spectroscopy (ROESY) experiments are performed to determine the

spatial proximity of protons, which is vital for deducing the relative stereochemistry of the

chiral centers and the conformation of the macrolide ring.

Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the exact molecular formula.

Methodology:
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Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI) is used to generate gas-phase ions of the

intact molecule with minimal fragmentation.

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high

precision using an analyzer like a Time-of-Flight (TOF) or Orbitrap. This allows for the

unambiguous determination of the elemental composition (e.g., C35H59NO13).

Tandem MS (MS/MS): Fragmentation of the parent ion is induced, and the masses of the

resulting fragments are analyzed. This provides valuable information about the sequence

and identity of the sugar units and the structure of the aglycone.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute

stereochemistry of a molecule.

Methodology:

Crystallization: High-quality single crystals of Leucomycin V or a suitable derivative are

grown from a solution. This is often the most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the

electron density map of the molecule, from which the positions of all non-hydrogen atoms

can be deduced.

Absolute Configuration Determination: By analyzing the anomalous dispersion effects,

particularly if heavy atoms are present or can be introduced, the absolute configuration

(R/S) of each stereocenter can be unambiguously established.[11]
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Workflow for Stereochemical Determination
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Caption: A logical workflow for the structural and stereochemical elucidation of Leucomycin V.

Conclusion
Leucomycin V is a structurally intricate macrolide antibiotic with a well-defined chemical

structure and absolute stereochemistry. Its 16-membered lactone ring, adorned with two deoxy

sugars and multiple chiral centers, presents a significant synthetic and analytical challenge. A

thorough understanding of its stereochemical features is paramount for comprehending its

mechanism of action, designing new derivatives with improved pharmacological profiles, and

advancing the field of macrolide-based drug development. The methodologies outlined provide

a framework for the comprehensive characterization of such complex natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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